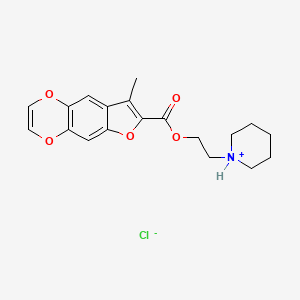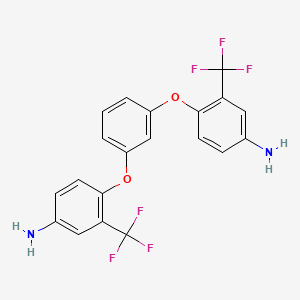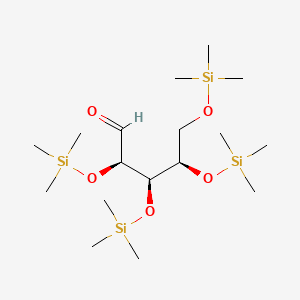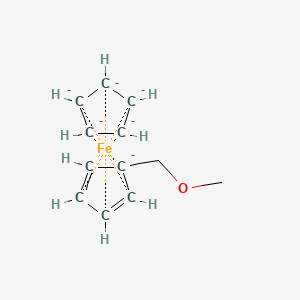
2-Butene, 1,1,2,3,4,4-hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1,1,2,3,4,4-hexabromo- is a halogenated organic compound characterized by the presence of six bromine atoms attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,2,3,4,4-hexabromo- typically involves the bromination of diacetylene. The process is characterized by the reaction of diacetylene with bromine in a halogenated hydrocarbon solvent at temperatures ranging from -20°C to +20°C and pressures of 1 to 2 bar . The reaction proceeds through the formation of intermediate products, which are subsequently converted to the desired hexabromo compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butene, 1,1,2,3,4,4-hexabromo- involves the bromination of diacetylene in a reactor where excess bromine is provided. The process is carried out at temperatures between 20°C and 40°C and pressures of 1.2 to 2 bar . The use of a halogenated hydrocarbon solvent and the addition of water to the reaction mixture help to optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1,1,2,3,4,4-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while reduction reactions typically produce less brominated compounds.
Aplicaciones Científicas De Investigación
2-Butene, 1,1,2,3,4,4-hexabromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential therapeutic applications of halogenated compounds includes the study of their effects on various biological pathways.
Industry: It is utilized in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism by which 2-Butene, 1,1,2,3,4,4-hexabromo- exerts its effects involves the interaction of its bromine atoms with molecular targets. The compound can participate in electrophilic addition reactions, where the bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: A simpler brominated compound with two bromine atoms.
Tetrabromoethane: Contains four bromine atoms and is used in similar applications.
Hexabromocyclododecane: A cyclic compound with six bromine atoms, used as a flame retardant.
Uniqueness
2-Butene, 1,1,2,3,4,4-hexabromo- is unique due to its linear structure and the specific arrangement of bromine atoms. This configuration imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
| 36678-45-2 | |
Fórmula molecular |
C4H2Br6 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
Clave InChI |
VNDVTDGELDURCN-OWOJBTEDSA-N |
SMILES isomérico |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
SMILES canónico |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)



![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/no-structure.png)

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)


